molecular formula C21H22N4O5S B2506548 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 501352-04-1

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2506548
CAS No.: 501352-04-1
M. Wt: 442.49
InChI Key: HQEHLRHLADSOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methoxyphenyl group at the 5-position and a benzamide moiety modified with a piperidine sulfonyl group at the para position. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, while the piperidine sulfonyl group enhances solubility and target affinity .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-29-18-8-4-3-7-17(18)20-23-24-21(30-20)22-19(26)15-9-11-16(12-10-15)31(27,28)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEHLRHLADSOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps. One common method starts with the preparation of 2-methoxybenzohydrazide from methyl 2-methoxybenzoate. This intermediate is then reacted with various aryl aldehydes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction could lead to the formation of reduced derivatives. Substitution reactions can produce a variety of substituted oxadiazole derivatives .

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the active site of the enzyme . Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Compound Name / ID Oxadiazole Substituent Benzamide/Sulfonamide Modification Biological Target / Activity Key Findings References
Target Compound 5-(2-methoxyphenyl) 4-(piperidine-1-sulfonyl)benzamide Not explicitly studied (structural analog) Hypothesized antifungal/antimicrobial activity based on structural analogs -
LMM5 5-[(4-methoxyphenyl)methyl] 4-[benzyl(methyl)sulfamoyl]benzamide Thioredoxin reductase (C. albicans) MIC: 50 μg/mL; antifungal activity
LMM11 5-(furan-2-yl) 4-[cyclohexyl(ethyl)sulfamoyl]benzamide Thioredoxin reductase (C. albicans) MIC: 100 μg/mL; moderate antifungal activity
CDD-934506 5-(4-methoxyphenyl) 2-sulfanyl-N-(4-nitrophenyl)acetamide Mycobacterium tuberculosis (PyrG/PanK) Inhibitory activity against Mtb enzymes
VNI (CYP51 inhibitor) 5-phenyl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide CYP51 (T. brucei, C. albicans) IC50: <1 μM; antifungal and antiparasitic
N-[5-(5-chlorothiophen-2-yl)-...]benzamide 5-(5-chlorothiophen-2-yl) 4-(piperidine-1-sulfonyl)benzamide Undisclosed (GSK735506A) Preclinical candidate with unknown mechanism

Key Comparative Insights

Substituent Effects on Bioactivity

  • Oxadiazole Substituents: The 2-methoxyphenyl group in the target compound distinguishes it from LMM5 (4-methoxyphenylmethyl) and LMM11 (furan-2-yl). The position of the methoxy group (ortho vs. Heterocyclic vs. Aromatic Substituents: LMM11’s furan group confers reduced antifungal potency compared to LMM5’s methoxyphenylmethyl, suggesting aromatic substituents enhance target binding. The target compound’s 2-methoxyphenyl may balance lipophilicity and hydrogen-bonding capacity .
  • Sulfonamide Modifications :

    • The piperidine sulfonyl group in the target compound contrasts with LMM5’s benzyl(methyl)sulfamoyl and CDD-934506’s nitrophenyl-linked sulfonamide. Piperidine sulfonyl groups are associated with improved solubility and membrane permeability compared to bulkier sulfamoyl derivatives .
    • Compared to VNI’s unmodified benzamide, the piperidine sulfonyl group may enhance interactions with hydrophobic enzyme pockets, as seen in CYP51 inhibitors .

Pharmacokinetic and Physicochemical Properties

  • LogP and Solubility : The target compound’s piperidine sulfonyl group likely reduces LogP compared to LMM5 (benzyl(methyl)sulfamoyl) and CDD-934506 (nitrophenyl), improving aqueous solubility .
  • Metabolic Stability : The 1,3,4-oxadiazole core resists enzymatic degradation, a feature shared with LMM5 and VNI, making it suitable for prolonged therapeutic action .

Target Selectivity

  • Antifungal vs. Antiparasitic Activity : While LMM5 and LMM11 target fungal thioredoxin reductase, VNI’s CYP51 inhibition highlights the scaffold’s versatility. The target compound’s 2-methoxyphenyl may confer selectivity toward fungal over human enzymes, reducing off-target effects .
  • Enzyme Inhibition Mechanisms : CDD-934506’s sulfonamide-acetamide linker enables dual inhibition of Mtb PyrG and PanK, whereas the target compound’s piperidine sulfonyl group may favor single-target engagement .

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C26_{26}H24_{24}N4_{4}O5_{5}

IUPAC Name: this compound

SMILES Notation: COc(cc1)ccc1-c1nnc(COc(cc2)ccc2NC(CNC(Cc2ccccc2)=O)=O)o1

This compound features a piperidine ring linked to a sulfonamide group and an oxadiazole moiety substituted with a methoxyphenyl group. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies:
    • In vitro studies reported IC50_{50} values in the micromolar range against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and leukemia cell lines (CEM-13, U-937) .
    • Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells in a dose-dependent manner .

The mechanism by which this compound exerts its effects involves several pathways:

  • Apoptosis Induction:
    • The compound increases p53 expression and activates caspase pathways leading to programmed cell death in cancer cells .
  • Enzyme Inhibition:
    • It may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus modulating inflammatory responses .

Comparative Analysis of Similar Compounds

Compound NameStructureIC50_{50} (µM)Target Cell Line
Compound ASimilar to N-[5-(2-methoxyphenyl)-...0.65MCF-7
Compound BSimilar to N-[5-(2-methoxyphenyl)-...2.41HeLa
Compound CSimilar to N-[5-(2-methoxyphenyl)-...3.79SF-268

Study 1: Anticancer Efficacy

A study published in MDPI highlighted the efficacy of oxadiazole derivatives against various cancer cell lines. The compounds exhibited significant cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on the molecular docking studies that revealed strong hydrophobic interactions between the oxadiazole derivatives and specific amino acids in target proteins. This interaction is crucial for their biological activity and therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.